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N-Methylpropargylamine

Cat. No.: B128242
CAS No.: 35161-71-8
M. Wt: 69.11 g/mol
InChI Key: HQFYIDOMCULPIW-UHFFFAOYSA-N
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Description

Significance of N-Methylpropargylamine in Modern Chemical Science

The importance of this compound in contemporary chemical science stems from its utility as a versatile precursor and structural component in several key areas, most notably in medicinal chemistry and materials science. Its unique structure, featuring both an alkyne and an amine, allows for a wide range of chemical reactions, including nucleophilic additions, cyclizations, and coupling reactions. cymitquimica.coma2bchem.com

In medicinal chemistry, the this compound moiety is a critical pharmacophore in several clinically significant drugs, particularly those targeting the central nervous system. It is a well-established component of highly potent and selective irreversible inhibitors of monoamine oxidase (MAO) enzymes. mdpi.com Derivatives of this compound are central to drugs like Selegiline (B1681611) and Rasagiline (B1678815), which are used in the management of Parkinson's disease. mdpi.comresearchgate.net Academic research is continuously exploring new derivatives for treating neurodegenerative diseases like Alzheimer's and Parkinson's, as well as for conditions such as depression and anxiety. mdpi.comnih.govresearchgate.net Recent studies have designed and synthesized novel this compound derivatives as isoform-selective MAO inhibitors, with some compounds showing significant potential to protect neuronal cells from oxidative stress-induced damage. nih.govresearchgate.net Furthermore, its derivatives have been investigated for anticancer applications, including the development of dual inhibitors for targets like monoamine oxidase A (MAO-A) and histone deacetylases (HDAC) for the treatment of cancers such as glioma. researchgate.netacs.orgnih.govrsc.org

Beyond pharmaceuticals, this compound serves as a valuable building block in organic synthesis for creating complex heterocyclic compounds like pyrroles, pyridines, and thiazoles. sigmaaldrich.combeilstein-journals.org In materials science, the propargylamine (B41283) functional group is utilized in the synthesis of specialized polymers and for the functionalization of materials. ontosight.ai For instance, it can be used in creating metal-organic frameworks (MOFs) for applications like carbon capture and conversion. rsc.org The reactivity of its alkyne group is particularly useful in "click chemistry" reactions, enabling the efficient construction of complex molecular architectures.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number35161-71-8 ontosight.aisigmaaldrich.com
Molecular FormulaC₄H₇N ontosight.aichemicalbook.com
Molecular Weight69.11 g/mol ontosight.aichemicalbook.com
Boiling Point82-85 °C ontosight.aisigmaaldrich.com
Density0.819 g/mL at 25 °C sigmaaldrich.com
Refractive Indexn20/D 1.432 sigmaaldrich.com
AppearanceColorless to pale yellow liquid cymitquimica.com

Historical Context of Propargylamines in Research

The study of propargylamines as a class of compounds is deeply rooted in the advancement of organic synthesis and medicinal chemistry. researchgate.netacs.org Initially, the synthesis of propargylamines involved methods like simple alkylation or the addition of metal acetylides to imines. researchgate.netkcl.ac.uk A significant breakthrough in their synthesis was the development of multicomponent reactions, particularly the A³ coupling (aldehyde-alkyne-amine), which allows for the efficient, one-pot synthesis of propargylamines from readily available starting materials. rsc.orgkcl.ac.uk This catalytic approach greatly expanded the accessibility and structural diversity of propargylamine derivatives available to researchers.

Historically, the pharmacological potential of the propargylamine scaffold, especially its ability to irreversibly inhibit monoamine oxidase (MAO), drove much of the research interest. mdpi.comwisdomlib.org The discovery of the therapeutic effects of propargylamine-containing drugs for neurodegenerative disorders solidified their importance in drug design. researchgate.netwisdomlib.org This has led to decades of research focused on synthesizing and evaluating new analogues to improve potency, selectivity, and pharmacological profiles. mdpi.comnih.govwisdomlib.org Over the years, the application of propargylamines has expanded beyond MAO inhibition, and they are now recognized as versatile intermediates for constructing a wide array of biologically active heterocyclic compounds and complex natural products. researchgate.netbeilstein-journals.orgacs.org The N-methylated version, this compound, has been a key player in this history due to its presence in several successful therapeutic agents and its utility as a fundamental building block. mdpi.comfiu.edu

Scope and Objectives of the Academic Research Review

This academic review focuses exclusively on the chemical compound this compound. The primary objective is to provide a structured overview of its significance and application as documented in scientific literature. The scope of this article is centered on the following core areas:

Significance in Chemical Science: To detail the role of this compound as a foundational building block in organic synthesis and as a key structural element in the design of pharmacologically active molecules.

Historical Context: To place this compound within the broader history of propargylamine research, highlighting the synthetic and therapeutic discoveries that have elevated the importance of this class of compounds.

The review will present detailed research findings and utilize data tables to summarize key information. It will strictly adhere to the outlined topics, focusing solely on the academic and research-oriented aspects of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7N B128242 N-Methylpropargylamine CAS No. 35161-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylprop-2-yn-1-amine
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InChI

InChI=1S/C4H7N/c1-3-4-5-2/h1,5H,4H2,2H3
Source PubChem
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InChI Key

HQFYIDOMCULPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CNCC#C
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Molecular Formula

C4H7N
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DSSTOX Substance ID

DTXSID40188659
Record name N-Methylpropyn-2-ylamine
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Molecular Weight

69.11 g/mol
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Physical Description

Clear liquid; [Sigma-Aldrich MSDS]
Record name N-Methylpropyn-2-ylamine
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CAS No.

35161-71-8
Record name N-Methylpropargylamine
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Synthetic Methodologies for N Methylpropargylamine and Its Derivatives

Classical Synthetic Routes

Traditional methods for the synthesis of N-Methylpropargylamine and its derivatives have been well-established and are still widely used. These routes often involve fundamental organic reactions such as nucleophilic substitutions and multi-component reactions.

Nucleophilic substitution is a foundational method for the synthesis of amines, including this compound. This approach typically involves the reaction of an amine, acting as the nucleophile, with an alkyl halide. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the alkyl halide, leading to the displacement of the halide ion and the formation of a new carbon-nitrogen bond.

In the context of this compound synthesis, this can involve the reaction of methylamine (B109427) with a propargyl halide. However, a common issue with this method is the potential for multiple substitutions. The initially formed primary amine can act as a nucleophile itself and react with another molecule of the alkyl halide, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To favor the formation of the desired primary amine, a large excess of the amine nucleophile is often used.

The reaction mechanism is typically a bimolecular nucleophilic substitution (SN2), particularly with primary halogenoalkanes like propargyl bromide. The reaction proceeds in a single step where the nucleophile attacks the carbon atom at the same time as the leaving group departs.

The Mannich reaction is a three-component condensation reaction that provides a powerful tool for the synthesis of β-amino carbonyl compounds, known as Mannich bases. In the context of propargylamine (B41283) synthesis, a variation of this reaction, often referred to as the A3 coupling (Aldehyde-Alkyne-Amine), is particularly relevant. This reaction involves the condensation of an aldehyde, an amine, and a terminal alkyne to produce a propargylamine. phytojournal.com

The reaction is believed to proceed through the initial formation of an iminium ion from the reaction of the aldehyde and the amine. The terminal alkyne then acts as a nucleophile, attacking the iminium ion to form the propargylamine product. This method is highly versatile, allowing for a wide range of substituents on the aldehyde, amine, and alkyne components, thus providing access to a diverse library of propargylamine derivatives. For the synthesis of N-methyl substituted propargylamines, methylamine or a derivative can be used as the amine component. A study on the Mannich reaction of acetylenes, paraformaldehyde, and secondary amines in the presence of copper(I) chloride has been reported for the synthesis of a library of 42 diverse propargylamines. sciforum.net

Recent advancements have also led to the development of enantioselective Mannich-type reactions for the synthesis of chiral propargylamines. For instance, a streamlined and general enantioselective Mannich reaction of enamides with C-alkynyl N-Boc N,O-acetals, which act as C-alkynyl imine precursors, has been developed to provide a range of chiral β-keto N-Boc-propargylamines in high yields and enantioselectivities. organic-chemistry.org

Copper catalysis plays a significant role in the synthesis of propargylamines, particularly in the context of the A3 coupling reaction. Copper salts, such as copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(I) chloride (CuCl), are commonly used as catalysts to facilitate the reaction between aldehydes, amines, and terminal alkynes. researchgate.netnih.gov The role of the copper catalyst is believed to be the activation of the terminal alkyne, making it a more potent nucleophile. beilstein-journals.org

A variety of copper-based catalytic systems have been developed to improve the efficiency and scope of propargylamine synthesis. For example, a copper-based system has been shown to enable methylene (B1212753) insertion between an amine and an alkyne counterpart through the C-N bond cleavage of N,N-dimethylacetamide, providing expedient access to a broad range of propargylic amines. An efficient catalytic method to convert an α-C–H bond of N-alkylamines into an α-C–alkynyl bond has also been developed, promoted by the cooperative actions of two Lewis acids, B(C6F5)3 and a Cu-based complex. nih.gov This method allows for the synthesis of a variety of propargylamines in high diastereo- and enantioselectivity. nih.gov

Furthermore, a copper-catalyzed yne-propargylic substitution using amines as nucleophiles has been achieved, affording a variety of amines with diyne moieties. rsc.org This protocol features remote activation of the leaving group and mild reaction conditions.

A direct and classical method for the synthesis of this compound involves the reaction of propargyl chloride (or bromide) with methylamine. This is a specific example of the nucleophilic substitution reaction discussed earlier.

A general procedure involves the dropwise addition of propargyl bromide to a 40% aqueous solution of methylamine at room temperature with constant stirring. chemicalbook.com The reaction mixture is typically stirred for several hours. To isolate the product, the solution is carefully acidified with hydrochloric acid (HCl) and then washed with an organic solvent like ether to remove any unreacted propargyl bromide. The amine hydrochloride salt is then concentrated, and a strong base, such as a concentrated potassium hydroxide (B78521) (KOH) solution, is added to liberate the free amine. The this compound is then collected by distillation. chemicalbook.com

A reported synthesis of methyl(prop-2-ynyl)amine (this compound) using propargyl bromide and a 40% aqueous solution of methylamine in water at 20°C resulted in a 55% yield. chemicalbook.com

Table 1: Synthesis of this compound via Nucleophilic Substitution

Reactant 1Reactant 2SolventTemperatureYieldReference
Propargyl bromide40% aq. MethylamineWater20°C55% chemicalbook.com

Advanced and Green Chemistry Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the key principles of green chemistry is the reduction or elimination of the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions, also known as solid-state reactions or neat reactions, offer a significant advantage in this regard.

The A3 coupling reaction for the synthesis of propargylamines is particularly amenable to solvent-free conditions. nih.govrsc.orgsemanticscholar.org Several studies have demonstrated the successful synthesis of propargylamines by simply mixing the aldehyde, amine, and alkyne, often with a catalyst, and heating the mixture. For instance, a decarboxylative A3-coupling of ortho-hydroxybenzaldehydes, secondary amines, and alkynoic acids has been performed under catalyst and solvent-free conditions. acs.org

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for conducting solvent-free reactions. benthamdirect.com Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. An efficient and green method for the A3-coupling reaction of salicylaldehyde (B1680747), secondary amines, and terminal alkynes to synthesize propargylamines using a microwave reactor has been demonstrated. benthamdirect.com This method boasts high yields, rapid product formation, and environmentally benign reaction conditions. benthamdirect.com The synthesis of propargylamines via an A3 coupling reaction using a Cu/C catalyst under solvent-free conditions has also been reported, with a 97% yield achieved within 5 hours at 80°C. researchgate.net

The use of salicylaldehyde in A3 coupling reactions has been shown to facilitate the formation of propargylamines in the absence of a metal catalyst under solvent-free conditions, presumably due to the activating effect of the ortho-hydroxy group. beilstein-journals.org

Table 2: Examples of Solvent-Free Synthesis of Propargylamines

Reaction TypeReactantsCatalyst/ConditionsYieldReference
A3 CouplingSalicylaldehyde, Morpholine, PhenylacetyleneSolvent-free, heating85-90% beilstein-journals.org
Decarboxylative A3 Couplingortho-Hydroxybenzaldehydes, Secondary amines, Alkynoic acidsCatalyst and solvent-freeNot specified acs.org
A3 CouplingFurfural, Amine, AlkyneCu/C catalyst, 80°C97% researchgate.net
A3 CouplingSalicylaldehyde, Secondary amines, Terminal alkynesMicrowave irradiationHigh yields benthamdirect.com

Metal-Free Approaches in Propargylamine Synthesis

The synthesis of propargylamines, including this compound, has traditionally relied on metal-catalyzed reactions. However, a significant shift towards green and sustainable chemistry has spurred the development of metal-free alternatives to mitigate the environmental impact and cost associated with transition metal catalysts. mdpi.com These methods often exhibit high atom economy and operational simplicity. scispace.com

One of the most prominent metal-free strategies is the decarboxylative coupling reaction. A notable example involves a three-component reaction of an amino acid, an α-keto acid, and a terminal alkyne. This method proceeds without any metal catalyst to produce a diverse range of propargylamines with good yields and high chemoselectivity. Another metal-free approach utilizes light-mediated persulfate activation in conjunction with phase-transfer catalysis to synthesize secondary and tertiary propargylamines from amines and alkynes. acs.org This technique employs a tandem oxidative coupling/alkynylation reaction, underscoring the sustainability of the process. acs.org

Additionally, a metal-free, doubly decarboxylative coupling has been developed, reacting amino acids with α-keto acids and alkynes. This operationally simple method is praised for its broad substrate scope, functional group compatibility, and environmental friendliness.

Table 1: Comparison of Metal-Free Synthetic Approaches for Propargylamines
MethodReactantsKey Features
Decarboxylative Coupling Amino Acid, α-Keto Acid, Terminal AlkyneHigh chemoselectivity, good yields, metal-free.
Light-Mediated Synthesis Primary/Secondary Amine, AlkyneUses light-mediated persulfate activation and phase-transfer catalysis; sustainable. acs.org
A³ Coupling Variant Alkynyl Carboxylic Acid, Paraformaldehyde, AmineMetal-free decarboxylative three-component reaction; can be performed in water.

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of fine chemicals and active pharmaceutical ingredients, offering significant advantages over traditional batch processing. This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions.

The synthesis of propargylamines is well-suited for flow chemistry. For instance, a metal-free decarboxylative coupling reaction to produce propargylamines has been successfully adapted to a continuous flow process using water as the solvent. This approach not only aligns with the principles of green chemistry but also facilitates scalability. The use of micromixers and reactor coils in a continuous flow setup allows for rapid and efficient mixing of reagents and precise temperature control, which can significantly accelerate reaction rates compared to batch conditions. The small reaction volumes inherent in flow systems also enable rapid screening and optimization of reaction conditions before scaling up production.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral propargylamines is of great importance as these molecules are key intermediates for biologically active compounds and natural products. Stereoselective methods allow for the precise control of the three-dimensional arrangement of atoms, which is crucial for pharmacological activity.

A classic and effective method for synthesizing chiral propargylamines is the asymmetric alkynylation of imines. More recently, significant advances have been made in the catalytic asymmetric Mannich-type synthesis of propargylamines. This involves the addition of carbon nucleophiles to C-alkynyl imines. One such approach employs a chiral Brønsted base as an organocatalyst in the reaction of in-situ generated N-Boc C-alkynyl imines with nucleophiles like α-substituted β-keto esters. This method provides syn-configured propargylamines with two adjacent stereocenters with high efficiency and practicality.

Another powerful strategy utilizes chiral auxiliaries, such as Ellman's chiral sulfinamide. Condensation of an aldehyde with the sulfinamide produces a chiral N-sulfinylimine. Subsequent nucleophilic addition of a metallated terminal alkyne to this imine intermediate yields diastereomerically pure N-sulfinyl propargylamines. This method is versatile, allowing for the preparation of propargylamines with a wide variety of side chains that mimic those found in natural amino acids.

Table 2: Overview of Stereoselective Synthesis Strategies
StrategyKey Reagents/CatalystsOutcome
Asymmetric Mannich-Type Reaction Chiral Brønsted base, N-Boc C-alkynyl imines, β-keto estersHighly syn-selective synthesis of propargylamines with two stereocenters.
Chiral Auxiliary Method Ellman's sulfinamide, aldehyde, metallated alkyneDiastereomerically pure N-sulfinyl propargylamines.
Tandem Catalysis Iridium (Ir) catalyst for hydrosilylation, Copper (Cu)/PyBox catalyst for alkynylationAsymmetric reductive alkynylation of amides to access α-chiral tertiary propargylic amines.

Derivatization Strategies and Functionalization

This compound serves as a versatile building block for the synthesis of more complex molecules with specific biological or chemical properties. This section details strategies for its derivatization, including its incorporation into quinazoline (B50416) scaffolds, conjugation with hydroxamic acids, and conversion into quaternary ammonium salts.

Synthesis of N-Methylpropargylamino-Quinazoline Derivatives

Quinazoline derivatives are a significant class of heterocyclic compounds known for their broad range of biological activities. scispace.comnih.govnih.gov The incorporation of an this compound moiety into a quinazoline core can yield multi-potent agents. The synthesis of N-methylpropargylamino-quinazoline derivatives is typically achieved through a two-step process. mdpi.comnih.gov

The first step involves a selective nucleophilic substitution reaction on a dichloroquinazoline precursor. An aromatic-substituted dichloroquinazoline is reacted with a primary amine in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Under mild conditions, this reaction proceeds selectively at the C4 position of the quinazoline ring. mdpi.comnih.gov

Conjugation with Hydroxamic Acids

Hydroxamic acids are important functional groups in medicinal chemistry, often found in molecules designed as enzyme inhibitors. organic-chemistry.orgunimore.it Conjugating this compound with a hydroxamic acid can create dual-function inhibitors. acs.orgresearchgate.net The synthesis of these conjugates is a multi-step process that typically begins with a protected carboxylic acid. acs.org

The general synthetic route involves several key transformations:

Amidation: An amine intermediate (often containing a nitro group for later reduction) is reacted with an appropriate alkanoic acid or acid chloride to form an amide bond. Coupling agents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) may be used to facilitate this step. acs.org

Ester Hydrolysis: A methyl or ethyl ester protecting the carboxylic acid is hydrolyzed, typically using a base like lithium hydroxide (LiOH), to yield the free carboxylic acid. acs.org

Hydroxamic Acid Formation: The resulting carboxylic acid is then coupled with a protected hydroxylamine (B1172632), such as O-tetrahydropyranylhydroxylamine (NH₂OTHP), using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) and 1-hydroxybenzotriazole (B26582) (HOBt). acs.orgnih.gov

Deprotection: The final step is the removal of the protecting group (e.g., OTHP) from the hydroxylamine moiety, which is often achieved with an acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), to afford the final this compound-conjugated hydroxamic acid. acs.org

Formation of Quaternary Ammonium Salts

Quaternary ammonium salts are compounds characterized by a positively charged nitrogen atom bonded to four organic groups. mdpi.com The conversion of this compound, a secondary amine, into a quaternary ammonium salt first requires its conversion to a tertiary amine, which can then be quaternized. The most common method for quaternization is the Menschutkin reaction. nih.gov

This reaction involves the nucleophilic substitution (Sɴ2) of an alkyl halide by a tertiary amine. nih.gov To prepare a quaternary salt from this compound, one would first perform a reductive amination or another alkylation to introduce a second methyl or other alkyl group, forming N,N-dimethylpropargylamine. This tertiary amine is then reacted with an alkylating agent, such as an alkyl iodide or bromide (e.g., methyl iodide), typically in a polar solvent like acetonitrile. mdpi.com The lone pair of electrons on the tertiary nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. This results in a quaternary ammonium salt with the halide as the counter-ion. nih.govmdpi.com The reaction is widely applicable and is a fundamental method for synthesizing this class of compounds. mdpi.commdpi.com

Introduction of Alkyne Functionality for Molecular Crafting

The introduction of an alkyne functionality into a molecular structure is a pivotal strategy in organic synthesis, providing a versatile handle for subsequent transformations. This compound and its parent compound, propargylamine, are fundamental building blocks for this purpose. mdpi.combeilstein-journals.org The propargylamine motif is prevalent in pharmaceuticals and serves as a crucial intermediate in the synthesis of bioactive molecules and nitrogen-containing heterocycles. nih.govresearchgate.net The strategic incorporation of this functional group allows for "molecular crafting," where the terminal alkyne can participate in a wide array of reactions, including cyclizations and click chemistry. mdpi.combeilstein-journals.org

A primary and widely utilized method for synthesizing propargylamines is the transition-metal-catalyzed three-component coupling reaction of an aldehyde, an amine, and a terminal alkyne, often referred to as A³ coupling. nih.govorganic-chemistry.org This one-pot synthesis is highly efficient and atom-economical. Inexpensive copper salts, such as copper(I) chloride or copper(I) bromide, are commonly used as catalysts. nih.govorganic-chemistry.org The reaction tolerates a broad range of substrates, including aromatic and aliphatic aldehydes and various secondary amines, to produce diversely substituted propargylamines. nih.gov For instance, the reaction between secondary amines, methyl vinyl ketone, and terminal alkynes catalyzed by copper(I) chloride produces the corresponding propargylamine derivatives in moderate to excellent yields. nih.gov

AmineAlkyneProductYield (%)
MorpholinePhenylacetylene4-(1,3-diphenylprop-2-yn-1-yl)morpholine92
PiperidinePhenylacetylene1-(1,3-diphenylprop-2-yn-1-yl)piperidine85
PyrrolidinePhenylacetylene1-(1,3-diphenylprop-2-yn-1-yl)pyrrolidine75
Morpholine1-Hexyne4-(1-phenylhept-2-yn-1-yl)morpholine82
DiethylaminePhenylacetyleneN,N-diethyl-1,3-diphenylprop-2-yn-1-amine52

This table presents data on the synthesis of propargylamine derivatives via copper-catalyzed three-component coupling reactions. nih.gov

More advanced methodologies have been developed for the direct introduction of an alkyne group through C–H bond activation. An efficient catalytic method allows for the conversion of an α-C–H bond of N-alkylamines directly into an α-C–alkynyl bond. nih.gov This transformation is promoted by the cooperative action of two Lewis acids, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and a copper-based complex, without the need for an external oxidant. nih.gov This approach is particularly valuable for the late-stage functionalization of complex and bioactive amine-containing molecules, allowing for the direct installation of the versatile alkyne handle. nih.gov The reaction demonstrates high diastereo- and enantioselectivity in many cases. nih.gov

N-Alkylamine SubstrateProductYield (%)Enantiomeric Ratio (er)
(S)-N-phenylpyrrolidine(S)-2-((trimethylsilyl)ethynyl)-1-phenylpyrrolidine7595:5
N-(4-methoxyphenyl)pyrrolidine1-(4-methoxyphenyl)-2-((trimethylsilyl)ethynyl)pyrrolidine7283:17
N-phenylazepane1-phenyl-2-((trimethylsilyl)ethynyl)azepane6491:9

This table showcases the synthesis of α-alkynyl amines through Lewis acid/organocopper-catalyzed C-H activation. nih.gov

Once the alkyne functionality is incorporated, it serves as a powerful tool for molecular crafting. Propargylamines are esteemed as versatile building blocks for constructing a variety of nitrogen-containing heterocycles, which are core structures in many natural products and pharmaceuticals. beilstein-journals.orgresearchgate.netresearchgate.net For example, N-propargylamines readily undergo cyclization reactions to yield substituted pyrroles, pyridines, and thiazoles. beilstein-journals.orgresearchgate.net The alkyne group can also be employed in thiol-alkyne "click" reactions, which provide an efficient and straightforward method for conjugating molecules, for instance, in the development of hydrogel systems. mdpi.com The condensation of propargylamine with substituted benzaldehydes yields imines containing a terminal alkyne, which are then available for such click reactions or further synthetic elaborations. mdpi.com This highlights the strategic importance of introducing the this compound moiety for creating complex and functional molecular architectures.

Reaction Mechanisms and Chemical Reactivity of N Methylpropargylamine

Alkynyl Reactivity

The carbon-carbon triple bond of N-Methylpropargylamine is a region of high electron density, which dictates its reactivity, primarily as a dipolarophile in cycloadditions and, under certain conditions, as an electrophile in nucleophilic additions.

Cycloaddition Reactions (e.g., Huisgen 1,3-Dipolar Azide-Alkyne Cycloaddition)

The terminal alkyne group of this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org The most prominent example of this type of reaction is the Huisgen 1,3-Dipolar Azide-Alkyne Cycloaddition, a powerful reaction for the formation of five-membered heterocycles. wikipedia.orgorganic-chemistry.org

In this reaction, a 1,3-dipolar compound, such as an organic azide (B81097), reacts with a dipolarophile—in this case, the alkyne of this compound—to form a 1,2,3-triazole ring. wikipedia.orgyoutube.com The reaction proceeds via a concerted, pericyclic mechanism involving a single transition state. organic-chemistry.org

The Huisgen cycloaddition can be conducted under thermal conditions, but this often requires high temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). youtube.com A significant advancement in this area is the copper(I)-catalyzed version of the reaction, often referred to as "click chemistry". youtube.comijrpc.com The copper-catalyzed reaction proceeds under much milder conditions, is significantly faster, and is highly regioselective, typically yielding the 1,4-disubstituted triazole isomer exclusively. youtube.comnih.gov Ruthenium catalysts can also be used, which characteristically yield the 1,5-regioisomer.

While specific literature detailing the Huisgen cycloaddition with this compound is not abundant, the well-established reactivity of terminal alkynes makes it a prime candidate for such transformations, enabling its conjugation to a wide variety of molecules bearing an azide group. organic-chemistry.orgijrpc.com

Table 1: Characteristics of Huisgen 1,3-Dipolar Cycloaddition
FeatureThermal CycloadditionCopper(I)-Catalyzed Cycloaddition
Reaction Type Concerted [3+2] cycloadditionStepwise, involves metallacycle intermediate
Catalyst NoneCu(I) salts (e.g., CuI, CuSO₄/ascorbate)
Conditions High temperatureRoom temperature, mild conditions
Regioselectivity Mixture of 1,4 and 1,5 isomersHigh selectivity for 1,4 isomer
Reaction Rate SlowFast
Common Name Huisgen CycloadditionAzide-Alkyne Click Chemistry

Nucleophilic Additions Involving the Triple Bond

Nucleophilic addition to the triple bond of a simple alkyne like this compound is generally challenging. The electron-rich nature of the π-system tends to repel nucleophiles. quora.com However, the sp-hybridization of the acetylenic carbons imparts a degree of electrophilicity that is greater than that of sp²-hybridized carbons in alkenes. libretexts.org

Nucleophilic addition to alkynes becomes much more feasible when the triple bond is "activated" by conjugation with an electron-withdrawing group, such as a carbonyl, ester, or nitrile. researchgate.netnih.gov In such cases, the reaction proceeds via a conjugate addition mechanism, often called a Michael addition. wikipedia.orgorganic-chemistry.org Soft nucleophiles like amines and thiols can add to these activated alkynes. wikipedia.orgmasterorganicchemistry.com

For an unactivated alkyne like this compound, direct nucleophilic addition would require harsh conditions or specific catalytic activation. For instance, the synthesis of other propargylamines has been achieved through a copper-catalyzed process involving the in-situ formation of an iminium ion and a copper acetylide, which then combine. nih.gov This demonstrates an indirect pathway where the amine and alkyne functionalities are utilized in a multi-step, one-pot reaction.

Amine Reactivity

The secondary amine group in this compound features a nitrogen atom with a lone pair of electrons, making it both nucleophilic and basic. This allows it to participate in a variety of reactions typical of secondary amines.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of this compound makes it a competent nucleophile. youtube.comyoutube.com It can readily participate in bimolecular nucleophilic substitution (SN2) reactions with electrophiles such as alkyl halides. nih.govmasterorganicchemistry.com In this reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. masterorganicchemistry.comwikipedia.org

This reaction results in the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. The initial product is an ammonium (B1175870) salt, which is then deprotonated by a base (often another molecule of the amine) to yield the neutral tertiary amine. Because the resulting tertiary amine is also nucleophilic, the reaction can continue with another molecule of the alkyl halide to form a quaternary ammonium salt. youtube.com The synthesis of this compound itself is often accomplished via an SN2 reaction where methylamine (B109427) acts as the nucleophile attacking propargyl bromide or chloride. chemicalbook.com

N-Oxidation Reactions and Metabolite Formation

The nitrogen atom in this compound is susceptible to oxidation, a common metabolic pathway for amine-containing compounds in biological systems. mdpi.com This biotransformation is primarily carried out by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMO). mdpi.comencyclopedia.pub

For tertiary propargylamines like pargyline (B1678468) (N-benzyl-N-methylpropargylamine), N-oxidation to form the corresponding N-oxide is a significant metabolic route. researchgate.net Another major metabolic pathway for N-alkylpropargylamines is N-dealkylation, which involves the oxidative removal of the alkyl or propargyl groups. encyclopedia.pub

Studies on compounds analogous to this compound have identified the primary metabolites formed through these pathways:

Depropargylation: The removal of the propargyl group (HC≡C-CH₂-). For example, N-methyl,N-propargyl-2-phenylethylamine (MPPE) is depropargylated to N-methylphenylethylamine. nih.gov

Demethylation: The removal of the methyl group (-CH₃). MPPE is also demethylated to form N-propargylphenylethylamine. nih.gov

In the metabolism of (R)-N-(2-Heptyl)Methyl-propargylamine, depropargylation occurs at a faster rate than demethylation. nih.govresearchgate.net These findings suggest that this compound would likely be metabolized in vivo to methylamine (via depropargylation) and propargylamine (B41283) (via demethylation), alongside potential N-oxidation products.

Table 2: Major Metabolites of this compound Analogs via N-Dealkylation
Parent CompoundMetabolic PathwayResulting Metabolite
N-methyl,N-propargyl-2-phenylethylamineDepropargylationN-methylphenylethylamine
N-methyl,N-propargyl-2-phenylethylamineDemethylationN-propargylphenylethylamine
(R)-N-(2-Heptyl)Methyl-propargylamineDepropargylation(R)-N-2-heptylmethylamine
(R)-N-(2-Heptyl)Methyl-propargylamineDemethylation(R)-N-2-heptylpropargylamine

Formation of N-Heterocycles via Cyclization Reactions

The propargylamine structural motif is a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles. scispace.comchemistryviews.org These reactions typically involve an intramolecular cyclization where a nucleophile, often attached to the amine nitrogen after an initial reaction, attacks the alkyne triple bond.

The specific type of heterocycle formed depends on the nature of the substituent attached to the amine and the reaction conditions. For example, N-propargylamides (formed by acylating the amine) can undergo cyclization to form oxazoles, often promoted by transition metals or other reagents that activate the alkyne. researchgate.net Other research has shown that propargylamines can be used to synthesize highly functionalized pyrroles and pyrrolopyridines through pathways such as a [2+2] cycloaddition followed by retroelectrocyclization. chemistryviews.org

The general strategy involves first modifying the this compound at the nitrogen atom to introduce a group capable of acting as an intramolecular nucleophile. This is followed by a cyclization step, which can be triggered by heat, light, or a catalyst, leading to the formation of a stable heterocyclic ring system. scispace.comrsc.org

Mechanistic Studies of Enzyme Inhibition

This compound is recognized as a mechanism-based inhibitor of monoamine oxidase (MAO), a flavin adenine (B156593) dinucleotide (FAD)-containing enzyme critical for the metabolism of monoamine neurotransmitters. acs.orgacs.org Its inhibitory action proceeds through a series of chemical steps that result in the formation of a covalent bond with the enzyme's FAD cofactor, leading to irreversible inactivation. researchgate.netnih.gov The elucidation of this mechanism has been the subject of extensive computational and experimental research.

Hydride Abstraction Mechanism in Covalent Inhibition

The inactivation of monoamine oxidase (MAO) by this compound and related propargylamine inhibitors is initiated by a rate-limiting hydride transfer step. nih.govirb.hr Computational studies, including quantum mechanics/molecular mechanics (QM/MM) simulations, have demonstrated that the process begins with the transfer of a hydride anion (H⁻) from the α-carbon of the propargylamine inhibitor to the N5 atom of the oxidized FAD cofactor. acs.orgirb.hrdantaslab.org This step is analogous to the mechanism of normal catalytic activity of MAO on its substrates. nih.govresearchgate.net

This mechanism confirms that propargylamines like this compound act as mechanism-based inhibitors, as they are chemically transformed by the enzyme's own catalytic machinery into a reactive species that then inactivates the enzyme. researchgate.netnih.gov

Role of Flavine Adenine Dinucleotide (FAD) Adduct Formation

Following the initial hydride abstraction, the resulting iminium cation is a highly reactive intermediate. dantaslab.org This species is subsequently attacked by the nucleophilic N5 atom of the reduced FAD cofactor (FADH⁻). dantaslab.org This leads to the formation of a covalent bond between the inhibitor and the FAD, creating a stable adduct and thus irreversibly inhibiting the enzyme. researchgate.netfrontiersin.org

The final structure is a covalent adduct that effectively and permanently blocks the enzyme's catalytic activity. nih.govfrontiersin.org The formation of this FAD adduct is the ultimate step in the irreversible inhibition pathway. researchgate.netdantaslab.org The process can be summarized in the following key stages:

Reversible binding of the inhibitor to the enzyme's active site.

Enzyme-catalyzed oxidation of the inhibitor via hydride abstraction by the FAD cofactor. researchgate.net

Formation of a reactive iminium cation intermediate and reduced FADH⁻. researchgate.net

Nucleophilic attack by the reduced FAD on the intermediate, leading to the formation of a covalent FAD-inhibitor adduct. acs.orgdantaslab.org

Spectroscopic analysis can monitor this process, showing changes in the absorbance spectrum of the FAD cofactor as it is first reduced and then forms the final adduct. frontiersin.org

Stereochemical Influences on Reaction Pathways

The stereochemistry and structural features of propargylamine inhibitors significantly influence their interaction with the MAO active site and the subsequent reaction pathway. The presence and orientation of substituents on the propargylamine structure can affect both binding affinity and the efficiency of the hydride abstraction step. acs.org

Computational studies comparing N-methylated propargylamines (like selegiline) to those with a secondary amine (like rasagiline) reveal key differences. The N-methyl group in compounds structurally similar to this compound can sterically hinder certain interactions, such as hydrogen bonding with the FAD cofactor, which is possible for secondary amines. acs.org However, the N-methyl group also provides additional stabilization to the positive charge that develops on the inhibitor during the hydride abstraction, thereby facilitating the reaction. acs.org

Furthermore, the flexibility and size of the inhibitor influence its ability to adopt an optimal orientation for the hydride transfer. acs.org A more flexible inhibitor can better position its α-carbon hydrogen for abstraction by the FAD's N5 atom. acs.org The hydrophobic interactions between the inhibitor and amino acid residues within the enzyme's active site also play a crucial role in stabilizing the enzyme-inhibitor complex in a conformation that is favorable for the chemical reaction leading to covalent adduct formation. acs.org These stereochemical and structural factors are critical determinants of an inhibitor's potency and selectivity for different MAO isoforms. nih.gov

Advanced Spectroscopic and Computational Analysis of N Methylpropargylamine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the identification and structural analysis of N-Methylpropargylamine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer a comprehensive view of the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound, providing detailed information about its atomic connectivity and stereochemistry.

¹H and ¹³C NMR Spectroscopy provide foundational data for the structural confirmation of this compound. The proton NMR spectrum typically displays characteristic signals for the methyl, methylene (B1212753), and acetylenic protons. chemicalbook.com Similarly, the ¹³C NMR spectrum shows distinct resonances for the methyl, methylene, and the two acetylenic carbons. chemicalbook.comspectrabase.com The chemical shifts and coupling constants observed in these spectra are consistent with the molecular structure of this compound and its derivatives. ubc.camiami.edunetlify.app For instance, in a related compound, N-methylethanamine, the asymmetry of the molecule results in three distinct chemical environments for its three carbon atoms, leading to three different ¹³C NMR chemical shifts. docbrown.info

Dynamic NMR (DNMR) studies, particularly on derivatives like N-Isopropyl-N-methylpropargylamine, have been instrumental in understanding the stereodynamics of these molecules. acs.org These studies reveal that the nitrogen atom in such amines is chiral at the pyramidal nitrogen center. The process of racemization occurs through an inversion-rotation mechanism. Both ¹³C{¹H} and ¹H dynamic NMR spectra show decoalescence as the inversion-rotation process slows down, allowing for the determination of the energy barrier for this process (ΔG‡ = 7.7 ± 0.1 kcal/mol for N-Isopropyl-N-methylpropargylamine). acs.org DNMR spectra at low temperatures can also reveal the preference for a specific conformation. For N-Isopropyl-N-methylpropargylamine, the preferred conformation has both the isopropyl methine proton and the ethynyl (B1212043) group anti to the lone pair on the nitrogen atom. acs.org

Table 1: Predicted ¹³C NMR Chemical Shifts for Propargylamine (B41283)

AtomChemical Shift (ppm)
C1 (CH)~70-80
C2 (C≡)~70-80
C3 (CH₂)~25-35

Note: Data is based on predicted values for the parent compound, propargylamine, and serves as an estimate for this compound. Actual values may vary. hmdb.ca

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Mass Spectrometry (MS) of this compound and its parent compound, propargylamine, reveals characteristic fragmentation patterns. nist.gov The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound. For amines, the "Nitrogen Rule" is a useful guideline, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. whitman.edu Fragmentation of propargylamines often involves cleavage of bonds adjacent to the nitrogen atom. For instance, in the mass spectrum of methylamine (B109427), a common fragment is the [M-1]⁺ ion, resulting from the loss of a hydrogen atom. docbrown.info Another characteristic fragmentation for primary amines is the loss of an alkyl group, leading to the formation of a stable iminium cation. For example, in propylamine, a prominent peak is observed at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment. docbrown.info Similarly, dimethylamine (B145610) shows a base peak at m/z 44, corresponding to the [C₂H₆N]⁺ ion. docbrown.info

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. nih.gov This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. The high-resolution data can confirm the presence of nitrogen and provide the exact molecular formula of this compound and its derivatives. nih.govmdpi.com

Table 2: Common Fragment Ions in the Mass Spectra of Simple Alkylamines

m/zProposed FragmentPrecursor Example
30[CH₂NH₂]⁺Propylamine docbrown.info
44[C₂H₆N]⁺Dimethylamine docbrown.info
M-1[M-H]⁺Methylamine docbrown.info

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tu.edu.iq

The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to its functional groups. nist.gov The key absorptions include:

≡C-H Stretch: A sharp, typically weak to medium intensity band appears around 3300 cm⁻¹ for the terminal alkyne C-H bond. pressbooks.pub

C≡C Stretch: A weak, sharp absorption is expected in the range of 2100-2260 cm⁻¹ for the carbon-carbon triple bond. pressbooks.publibretexts.org

C-H Stretch (Alkyl): Strong absorptions due to the C-H stretching vibrations of the methyl and methylene groups are observed in the 2800-3000 cm⁻¹ region. vscht.cz

N-H Stretch: For secondary amines like this compound, a weak to medium, somewhat broad absorption band is expected in the 3300-3500 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines typically appears in the 1020-1250 cm⁻¹ range. docbrown.info

The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the specific molecule and can be used for definitive identification by comparison with a reference spectrum. pressbooks.publibretexts.orgudel.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)
≡C-HStretch~3300 pressbooks.pub
C≡CStretch2100-2260 pressbooks.publibretexts.org
C-H (sp³)Stretch2800-3000 vscht.cz
N-HStretch3300-3500
C-NStretch1020-1250 docbrown.info

Computational Chemistry and Modeling

Computational methods have become increasingly powerful in complementing experimental studies by providing detailed insights into molecular properties and reaction mechanisms at the atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the mechanisms of chemical reactions and to perform conformational analysis.

Mechanistic Analysis: DFT calculations are employed to elucidate the reaction pathways of processes involving this compound and its derivatives. rsc.org By calculating the energies of reactants, transition states, and products, the activation energies and reaction thermodynamics can be determined. This provides a detailed understanding of the reaction mechanism, including the role of catalysts and the stereochemical outcomes. For example, DFT has been used to study the mechanism of 1,3-dipolar cycloaddition reactions, which are relevant to the chemistry of alkynes. nih.gov

Conformational Studies: this compound and its derivatives can exist in various conformations due to rotation around single bonds. DFT calculations can be used to determine the relative energies of these conformers and to identify the most stable geometries. This information is crucial for understanding the molecule's reactivity and its interactions with other molecules. The results of conformational analysis from DFT can be correlated with experimental data from techniques like dynamic NMR.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to study the interactions between a small molecule ligand and a protein target.

This compound and its derivatives are known to interact with enzymes such as monoamine oxidase (MAO). sigmaaldrich.com Molecular docking simulations can be used to model the binding of these compounds to the active site of MAO. nih.govnih.gov These simulations provide insights into:

Binding Pose: The specific orientation and conformation of the ligand within the enzyme's active site.

Binding Affinity: An estimation of the strength of the interaction, often expressed as a docking score or binding energy. arabjchem.org

Key Interactions: Identification of the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the ligand. mdpi.comniscpr.res.in

This information is invaluable for understanding the molecular basis of enzyme inhibition and for the rational design of more potent and selective inhibitors. nih.govnih.govmdpi.commdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of this compound and its derivatives at an atomic level. nih.govnih.gov These simulations are crucial for understanding how these molecules behave over time, exploring their conformational landscapes, and elucidating the intricate details of their binding to biological targets, such as monoamine oxidase (MAO) enzymes. researchgate.net

Conformational Landscapes: MD simulations allow researchers to map the potential energy surface of a molecule, revealing its preferred shapes or conformations. nih.govnih.gov For this compound derivatives, understanding the flexibility of the propargyl group and the rotational freedom around key single bonds is essential. The simulations can predict the most stable, low-energy conformations in different environments, such as in aqueous solution or within the confines of a protein's active site. This information is vital because a molecule's conformation often dictates its ability to interact with a biological target. By exploring the conformational space, researchers can identify the specific spatial arrangement required for optimal biological activity.

Binding Analysis: One of the most significant applications of MD simulations in this context is to model the binding process of this compound derivatives to their target enzymes, primarily MAO-A and MAO-B. nih.govresearchgate.net These simulations can visualize the entire binding event, from the initial approach of the ligand to its final stable pose within the active site. nih.gov

Key insights derived from MD simulations include:

Identification of Key Interactions: Simulations highlight the specific amino acid residues in the enzyme's active site that form critical interactions (e.g., hydrogen bonds, hydrophobic interactions) with the inhibitor.

Binding Pose Stability: By running simulations for extended periods (nanoseconds to microseconds), the stability of the predicted binding pose can be assessed. A stable pose is more likely to represent the actual binding mode.

Conformational Changes: MD can reveal how the protein target and the ligand adapt to each other upon binding, a phenomenon known as "induced fit". ed.ac.uk It can show subtle or significant rearrangements in the protein structure that accommodate the ligand.

Binding Free Energy Calculations: Advanced MD techniques can be used to calculate the binding free energy, providing a quantitative measure of the affinity of a derivative for its target. This allows for the ranking of different derivatives and helps in prioritizing compounds for synthesis.

Table 1: Representative Data from MD Simulation Analysis of an this compound Derivative with MAO-B

Simulation ParameterObservation/ResultSignificance
Key Interacting ResiduesTyr398, Tyr435, Gln206Indicates critical residues for binding affinity and selectivity.
Binding Pose RMSD< 1.5 Å over 100 nsSuggests a stable and well-defined binding mode within the active site.
Propargyl-FAD DistanceMaintained at ~3.5 ÅOptimal distance for the covalent bond formation leading to irreversible inhibition.
Calculated Binding Free Energy-9.8 kcal/molProvides a quantitative estimate of binding affinity for comparison with other derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structures of this compound derivatives and their biological activities. wikipedia.orgfiveable.me These models are fundamental in medicinal chemistry for predicting the activity of novel compounds before they are synthesized, thereby guiding the design and optimization of more potent and selective molecules. nih.govnih.govresearchgate.net For this compound derivatives, QSAR studies have been instrumental in understanding the structural requirements for selective inhibition of MAO-A and MAO-B. nih.govnih.gov

A QSAR model is essentially an equation of the form: Activity = f(Molecular Descriptors) wikipedia.org

Where the molecular descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. These can include:

Electronic Descriptors: Related to the electron distribution (e.g., partial charges, dipole moment).

Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: Related to the molecule's lipophilicity (e.g., LogP).

Topological Descriptors: Related to the connectivity of atoms in the molecule.

Research on alkyl this compound derivatives has shown that the potency of MAO inhibition is related to the carbon chain length of the alkyl group and substitutions at specific positions. nih.gov For example, a single methyl group substitution on the alpha carbon can result in more potent MAO inhibitory activity compared to derivatives with two hydrogen or two methyl groups. nih.gov Conversely, modifying the propargyl group itself, such as changing it to an allyl group, can abolish the inhibitory activity. nih.gov

QSAR models can quantify these relationships. A model for MAO-B inhibition might reveal that increased lipophilicity and a specific steric bulk near the nitrogen atom are positively correlated with higher inhibitory activity, while the presence of polar groups like hydroxyls on the alkyl chain is negatively correlated. nih.gov These models provide predictive power and a deeper understanding of the pharmacophore—the essential three-dimensional arrangement of features responsible for biological activity.

Table 2: QSAR Model Insights for MAO-B Inhibition by this compound Derivatives

Structural Feature/DescriptorInfluence on MAO-B InhibitionExample/Rationale
Alkyl Chain LengthOptimal length increases activityPotency is related to the carbon chain length of the alkyl group. nih.gov
α-Carbon SubstitutionPositive (single methyl group)A single methyl substitution enhances potency compared to no substitution or dimethyl substitution. nih.gov
Propargyl Group IntegrityEssential for activityModification to allyl or 3-butynyl groups destroys inhibitory activity. nih.gov
Terminal Polar GroupsNegativeAdding hydroxyl or carboxyl groups on the alkyl chain drastically reduces activity. nih.gov

In Silico Techniques for Pharmacokinetic Predictions (e.g., BBB Permeation, Oral Bioavailability)

In silico techniques are indispensable for the early-stage evaluation of the pharmacokinetic properties of drug candidates, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.netnih.gov For this compound derivatives, which are often designed to act on the central nervous system (CNS), two of the most critical predicted properties are Blood-Brain Barrier (BBB) permeation and oral bioavailability. nih.govnih.govnih.gov

Blood-Brain Barrier (BBB) Permeation: The BBB is a highly selective barrier that protects the brain from harmful substances. nih.gov For a drug to be effective against neurological diseases, it must be able to cross this barrier. nih.gov In silico models predict a compound's ability to permeate the BBB based on its physicochemical properties. Several computational models and "rules-of-thumb" are employed, which often rely on descriptors such as:

Lipophilicity (LogP): An optimal range of lipophilicity is required; too low and the molecule won't enter the lipid-rich barrier, too high and it may get stuck.

Molecular Weight (MW): Smaller molecules (typically < 400-500 Da) tend to cross the BBB more easily. nih.gov

Polar Surface Area (PSA): A lower PSA (generally < 90 Ų) is associated with better BBB penetration.

Hydrogen Bond Donors/Acceptors: Fewer hydrogen bonds are favorable for crossing the nonpolar BBB.

Studies on novel this compound derivatives have utilized these parameters to predict their potential to cross the BBB. nih.gov For example, parallel artificial membrane permeability assays can be used to computationally estimate BBB penetration. nih.gov

Oral Bioavailability: Oral bioavailability refers to the fraction of an orally administered drug that reaches systemic circulation. nih.govelsevierpure.com It is a crucial parameter for drugs intended for oral administration. In silico models predict oral bioavailability by integrating factors like water solubility, intestinal absorption, and first-pass metabolism. nih.govnih.gov Models like Lipinski's "Rule of Five" provide general guidelines for drug-likeness and potential oral bioavailability. Many this compound derivatives are designed to have favorable physicochemical properties, such as appropriate molecular weight and lipophilicity, suggesting good potential for oral absorption. biorxiv.org

Table 3: Predicted Pharmacokinetic Properties of Representative this compound Derivatives

DerivativeMolecular Weight (Da)LogPPolar Surface Area (Ų)Predicted BBB PermeationPredicted Oral Bioavailability
This compound69.110.4512.03HighHigh
Rasagiline (B1678815)171.242.3012.03HighHigh
Selegiline (B1681611)187.282.733.24HighHigh
N-2-butyl-N-methylpropargylamine125.221.853.24HighHigh
Note: Values are representative and may vary slightly depending on the prediction software used.

Applications of N Methylpropargylamine in Medicinal Chemistry and Pharmacology

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO) are flavoenzymes that play a critical role in the catabolism of monoamine neurotransmitters. nih.govmdpi.com These enzymes exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity, inhibitor sensitivity, and tissue distribution. mdpi.comresearchgate.net The N-methylpropargylamine moiety is a key pharmacophore in many potent MAO inhibitors (MAOIs). acs.orgnih.gov Inhibition of MAO leads to an increase in the synaptic levels of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine, a mechanism that is therapeutically beneficial in various neurological and psychiatric disorders. mdpi.comresearchgate.netmdpi.com

The development of isoform-selective MAO inhibitors is a key goal in medicinal chemistry to achieve targeted therapeutic effects and minimize side effects. Derivatives of this compound have been synthesized to exhibit selectivity for either MAO-A or MAO-B. nih.gov

For example, a series of novel this compound derivatives demonstrated that some compounds had considerable MAO-A selective inhibitory activity, with IC50 values in the range of 14.86–17.16 nM. nih.gov In contrast, other compounds in the same series showed potent and selective inhibition of MAO-B, with IC50 values between 4.37–17.00 nM. nih.gov Structural modifications can dramatically alter this selectivity. In one study, N-methylpropargylamino-quinazoline derivatives were developed where bulkier, non-polar moieties like n-butyl or cyclohexyl groups attached to the quinazoline (B50416) core favored MAO-B inhibition. mdpi.com The derivative II-6h, for instance, was identified as a selective MAO-B inhibitor with an IC50 of 0.33 μM. mdpi.com

Interestingly, the selectivity of this compound-based inhibitors can be completely inverted through chemical modification. The conversion of several N-propargylamine MAO-B inhibitors into their quaternary ammonium (B1175870) salts was found to drastically reduce their MAO-B inhibitory potency while substantially increasing their activity against MAO-A. doi.orgnih.gov This inversion is thought to be related to the presence of a hydrophilic and electrophilic region in the MAO-A isoform that is absent in MAO-B. doi.orgnih.gov

Table 1: Isoform Selectivity of Various this compound Derivatives This table is interactive. You can sort the columns by clicking on the headers.

Compound ID Target MAO Isoform IC50 (nM) Selectivity Index (SI) Reference
A2 MAO-A 17.16 MAO-A selective nih.gov
A5 MAO-B 17.00 MAO-B selective nih.gov
II-6h MAO-B 330 MAO-B selective mdpi.com
Compound 17 MAO-B 10 Highly MAO-B selective nih.gov
Compound 21 MAO-B 83 73.5 (vs MAO-A) nih.gov
Compound 45 MAO-B 131.5 MAO-B selective researchgate.net

This compound and its analogues are well-known mechanism-based, irreversible inhibitors of MAO. nih.govnih.gov The mechanism of irreversible inhibition involves the propargylamine (B41283) moiety forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor at the N5 position within the enzyme's active site. researchgate.netacs.orgfrontiersin.org This process begins with the enzyme oxidizing the inhibitor, which generates a reactive intermediate that then covalently binds to the FAD cofactor, leading to the inactivation of the enzyme. frontiersin.org Because this inhibition is irreversible, the restoration of enzyme activity requires the synthesis of new enzyme molecules, a process that can take several days. frontiersin.org

While irreversible inhibition is common for this class of compounds, reversible MAO inhibitors based on the this compound scaffold have also been developed. nih.govmdpi.com For instance, some novel thiosemicarbazone derivatives were found to be reversible and non-competitive inhibitors of MAO-B. mdpi.com In another study, certain N-methylpropargylamino-quinazoline derivatives displayed a mixed mode of inhibition, indicating they have an affinity for both the free enzyme and the enzyme-substrate complex. mdpi.com The reversibility of an inhibitor is an important property, as it can potentially lead to a better safety profile compared to irreversible inhibitors.

The structural features of this compound derivatives are crucial for their potency and selectivity as MAO inhibitors. Key SAR findings include:

The Propargyl Group : The N-propargyl moiety is considered a critical pharmacophore responsible for the mechanism-based irreversible inhibition of MAO. nih.govresearchgate.net Modifications to this group, such as converting it to a 3-butynyl or allyl group, result in a loss of inhibitory activity. nih.gov

The Nitrogen Substituent : The methyl group on the nitrogen atom is important for activity. Replacing the N-methyl group with a hydrogen atom, an ethyl group, or another propargyl group has been shown to abolish MAO inhibitory activity. nih.gov

The Second N-Substituent : The nature of the other group attached to the nitrogen atom significantly influences potency and selectivity.

Alkyl Chains : For aliphatic N-methylpropargylamines, the potency is related to the carbon chain length. nih.gov For example, N-methyl-N-(2-pentyl)propargylamine and N-methyl-N-(2-hexyl)propargylamine are highly potent and selective MAO-B inhibitors. nih.gov Branching on the alkyl chain, particularly a single methyl group substitution on the alpha carbon, leads to more potent inhibition. nih.gov

Aromatic Rings : In derivatives like deprenyl (B1670267), the phenyl ring plays a role in selectivity. Substitutions on this ring can alter both potency and selectivity for MAO-A versus MAO-B. doi.orgnih.gov

The this compound scaffold is integral to the development of drugs for neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD). nih.govmdpi.com Overexpression of MAO-B has been reported in AD and is associated with cognitive impairment. nih.govmdpi.com Therefore, selective MAO-B inhibitors are a primary therapeutic strategy. mdpi.com

In Parkinson's disease, the selective inhibition of MAO-B prevents the breakdown of dopamine in the brain, which helps to alleviate motor symptoms. acs.orgnih.gov Drugs such as selegiline (B1681611) and rasagiline (B1678815), which contain the this compound core, are used in the treatment of PD. researchgate.net

For Alzheimer's disease, the therapeutic approach is often more complex. The this compound moiety is frequently incorporated into multi-target directed ligands (MTDLs) designed to address the multifaceted nature of AD. mdpi.comresearchgate.net These compounds not only inhibit MAO-B, which reduces oxidative stress by preventing the formation of hydrogen peroxide, but also target other key pathological pathways. nih.govmdpi.comresearchgate.net

Furthermore, many this compound derivatives exhibit neuroprotective properties that may be independent of their MAO-inhibiting activity. nih.govmcmaster.capsychiatry-psychopharmacology.com They have been shown to protect neurons against toxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine), and rescue neurons from damage caused by ischemia. nih.govmcmaster.ca This neuroprotective effect is partly attributed to the propargyl moiety itself. researchgate.net

A direct pharmacological consequence of MAO inhibition is the increased availability of monoamine neurotransmitters in the brain. mdpi.comresearchgate.net By blocking the primary enzyme responsible for their degradation, this compound-based inhibitors effectively elevate the levels of dopamine, norepinephrine, and serotonin. researchgate.net

Selective MAO-B inhibition, in particular, leads to a substantial increase in the levels of 2-phenylethylamine and dopamine. nih.gov Studies with aliphatic this compound derivatives have shown that at doses that selectively inhibit MAO-B, dopamine levels in the mouse caudate increase, while the levels of serotonin and dopamine metabolites remain unaffected. nih.gov Another study involving the derivative F2MPA (N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine) noted a region-specific increase in cortical noradrenaline levels, an effect not observed with classic MAO-A or MAO-B inhibitors like clorgyline or L-deprenyl. core.ac.uk This modulation of neurotransmitter levels is the fundamental mechanism behind the therapeutic efficacy of these compounds in treating depression and the symptoms of neurodegenerative diseases. mdpi.comnih.gov

Multi-Target Directed Ligands (MTDLs) and Polypharmacology

Given the complex and multifactorial nature of neurodegenerative disorders like Alzheimer's disease, single-target therapies have shown limited efficacy. mdpi.com This has led to the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. mdpi.comnih.gov The this compound group is a privileged scaffold in the design of MTDLs for AD due to its well-established role as an MAO-B inhibitor and its inherent neuroprotective properties. mdpi.comresearchgate.netnih.gov

These MTDLs often combine the MAO-B inhibitory function of the this compound moiety with other pharmacologically relevant activities. Examples of such combinations include:

Cholinesterase Inhibition : Compounds are designed to inhibit both MAO-B and acetylcholinesterase (AChE), addressing both the monoaminergic and cholinergic deficits observed in AD. mdpi.comnih.govnih.gov

N-Methyl-D-aspartate (NMDA) Receptor Antagonism : Some MTDLs incorporate NMDA receptor blocking activity to mitigate glutamate-induced excitotoxicity. mdpi.com

Metal Chelation : By adding a metal-chelating component, these ligands can sequester excess metal ions like copper, which are implicated in Aβ aggregation and oxidative stress. nih.gov

Aβ Aggregation Inhibition : Certain derivatives have been shown to effectively inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD. nih.gov

Propargylamine-derived MTDLs such as ladostigil have been developed by merging the structural features of different drugs to create a single compound with a broad spectrum of activity against the various pathological cascades of AD. mdpi.comresearchgate.netnih.gov

This compound in Dual Inhibition Strategies (e.g., MAO/HDAC Inhibitors for Glioma Treatment)

The treatment of glioma, an aggressive form of brain tumor, remains a significant challenge with low patient survival rates. acs.orgnih.gov Research has identified that Monoamine Oxidase A (MAO A) contributes to glioma development, and inhibitors of this enzyme can curtail tumor growth. acs.orgnih.govdigitellinc.com Concurrently, the inhibition of Histone Deacetylases (HDACs) has surfaced as a viable therapeutic approach for various cancers, including gliomas. acs.orgnih.govdigitellinc.com This has led to the strategic design of dual-target inhibitors that can simultaneously modulate both MAO A and HDACs.

Scientists have synthesized and assessed this compound-conjugated hydroxamic acids as dual inhibitors of MAO A and HDAC. acs.orgnih.govacs.org These compounds have demonstrated potent, selective inhibition of MAO A, with some achieving IC₅₀ values below 0.0001 µM. acs.orgnih.govdigitellinc.com They also effectively inhibit various HDAC isoforms and suppress cancer cell growth, with IC₅₀ values in the nanomolar to micromolar range. acs.orgnih.govdigitellinc.com The mechanism of action for these dual inhibitors involves an increase in the acetylation of histone H3 and α-tubulin, which leads to cell death through non-apoptotic pathways. acs.orgnih.gov

In preclinical studies using a glioma orthotopic xenograft mouse model, treatment with a lead compound from this class resulted in a marked reduction in tumor size, decreased MAO A activity in both brain and tumor tissues, and significantly prolonged survival. acs.orgnih.govdigitellinc.com These findings represent the first report on dual MAO A and HDAC inhibitors, establishing a foundation for translational research aimed at improving glioma treatment. acs.orgnih.gov

Compound CategoryTargetIC₅₀ RangeCell Lines
This compound-conjugated hydroxamic acidsMAO A<0.0001 µM to 0.03 µMGL26 (mouse glioma)
This compound-conjugated hydroxamic acidsHDAC isoformsNanomolar to MicromolarU251S (TMZ-sensitive human glioma)
This compound-conjugated hydroxamic acidsCell GrowthNanomolar to MicromolarU251R (TMZ-resistant human glioma)

Combination with Cholinesterase Inhibition

In the field of neurodegenerative disorders, particularly Alzheimer's disease (AD), multi-target directed ligands (MTDLs) are considered a more promising approach than single-target therapies. nih.gov A primary pathological hallmark of AD is the loss of cholinergic neurons, which validates acetylcholinesterase (AChE) as a key therapeutic target. nih.gov

The this compound structure, a well-established irreversible inhibitor of MAO-A and MAO-B found in drugs like selegiline and rasagiline, has been integrated with cholinesterase-inhibiting scaffolds. nih.gov For instance, a series of tacrine-propargylamine derivatives were synthesized to combine the therapeutic benefits of both pharmacophores. nih.gov

Evaluation of these hybrid molecules revealed that certain compounds exhibited superior and well-balanced inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Two lead compounds, 3a and 3b, were approximately 5- and 28-fold more potent, respectively, in inhibiting human AChE compared to tacrine alone, while also demonstrating lower hepatotoxicity. nih.gov This work highlights the potential of using the this compound moiety to create potent, dual-action agents for treating AD and other conditions related to cholinesterase activity. nih.gov

CompoundTargetIC₅₀
3a Acetylcholinesterase (AChE)51.3 nM
Butyrylcholinesterase (BuChE)77.6 nM
3b Acetylcholinesterase (AChE)11.2 nM
Butyrylcholinesterase (BuChE)83.5 nM

N-Methyl-D-Aspartate Receptor (NMDAR) Antagonism

The N-Methyl-D-aspartate receptor (NMDAR) is a crucial ionotropic receptor involved in neuronal communication. wikipedia.org The over-activation of NMDARs can lead to excitotoxicity, a pathological process implicated in neurodegenerative diseases such as Alzheimer's. wikipedia.orgnih.gov Consequently, NMDAR antagonists like memantine are used clinically to provide symptomatic relief in AD. nih.govnih.govnih.gov

As part of a rational drug design strategy for AD, researchers have sought to develop single molecules capable of modulating multiple disrupted neurotransmitter pathways, including the cholinergic, monoaminergic, and glutamatergic systems. nih.gov To achieve this, novel N-methylpropargylamino-quinazoline derivatives were designed and synthesized. nih.gov A key candidate from this series, compound II-6h, was identified as a promising multi-potent agent, demonstrating a selective MAO-B inhibition profile combined with NMDAR antagonism. nih.gov This successful integration of the this compound pharmacophore into a molecule with NMDAR blocking capabilities underscores a novel and rational approach to developing more effective therapies for AD. nih.gov

Calcium Channel Modulation

Calcium channels are vital for numerous cellular functions, and their modulation by neurotransmitters and drugs can regulate calcium influx, thereby altering the cell's functional state. nih.gov In neurons, the control of various calcium channel types (such as L, N, and P/Q types) is a complex process mediated by different signaling pathways. nih.govresearchgate.net While the this compound moiety is central to many multi-target strategies for neurological disorders, its direct role in the modulation of calcium channels is not extensively documented in current research literature.

Antiproliferative and Anticancer Research

The utility of the this compound framework extends beyond neuropharmacology into oncology, where MAO A inhibition has been identified as a promising strategy for cancer treatment.

Role in Glioma Development and Treatment

MAO A is known to be overexpressed in glioma brain tumors and is implicated in the progression of the disease. researchgate.net This has made MAO A a prime target for therapeutic intervention. Research has confirmed that MAO A inhibitors can effectively reduce the growth of gliomas. acs.orgnih.gov

Building on this, the development of dual MAO A-HDAC inhibitors containing the this compound structure has shown significant promise. researchgate.net These compounds have demonstrated potent cytotoxic effects in various glioma models, including temozolomide-sensitive (U251S) and temozolomide-resistant (U251R) human glioma cell lines. digitellinc.com Notably, several of these dual inhibitors were found to be significantly more potent—up to 91-fold—than the selective MAO A inhibitor clorgyline. digitellinc.com In vivo experiments have further validated this approach, showing that treatment with these agents leads to a significant reduction in tumor size and improved survival in mouse models of glioma. digitellinc.com

Potential in Other Cancer Types

The therapeutic principle of targeting MAO A is also applicable to other malignancies where the enzyme is overexpressed. researchgate.net

Prostate Cancer: MAO A is involved in the oncogenic mechanisms of prostate cancer, and its inhibition has been shown to reduce tumor growth. researchgate.net Research into hybrid molecules has led to the identification of a promising anti-prostate cancer agent created by incorporating a pargyline-like (propargylamine) structure into an HDAC inhibitory framework. researchgate.net

Classical Hodgkin Lymphoma: MAO A is also found to be overexpressed in this type of lymphoma. researchgate.net As with glioma and prostate cancer, MAO A inhibitors have demonstrated the ability to reduce the growth of classical Hodgkin lymphoma cells. researchgate.net

Anti-apoptotic and Neuroprotective Properties

This compound (N-MPA) and its derivatives have garnered significant attention in medicinal chemistry for their potent anti-apoptotic and neuroprotective effects. These properties are crucial in the context of neurodegenerative diseases like Parkinson's and Alzheimer's, where neuronal cell death is a key pathological feature. The neuroprotective capacity of N-MPA is often linked to its role as an inhibitor of monoamine oxidase B (MAO-B), but research indicates that its protective mechanisms extend beyond simple enzyme inhibition.

The aliphatic N-methylpropargylamines are recognized as potent, specific, and irreversible inhibitors of MAO-B. chemimpex.com This inhibition is a key therapeutic strategy in Parkinson's disease, as it increases the levels of dopamine in the brain. Furthermore, the inhibition of MAO-B activity is thought to be neuroprotective by reducing the production of harmful reactive oxygen species (ROS) and neurotoxins that can arise from the oxidative deamination of monoamines. sigmaaldrich.comjchemrev.com

However, studies have revealed that the neuroprotective and anti-apoptotic qualities of N-MPA and its derivatives may be independent of MAO-B inhibition. google.com For instance, certain desmethyl and further oxidized metabolites of these compounds are devoid of MAO-B inhibitory properties but still exhibit potent anti-apoptotic effects. chemimpex.com This suggests the involvement of other cellular mechanisms.

Research has shown that propargylamines can protect neurons from apoptosis induced by various neurotoxins. nih.gov Apoptosis, or programmed cell death, in dopaminergic neurons is a proposed mechanism in Parkinson's disease. nih.gov Studies using neurotoxins like N-methyl(R)salsolinol and 6-hydroxydopamine to induce apoptosis in cell cultures demonstrated that propargylamines could prevent this cell death. nih.gov The mechanism involves the preservation of the mitochondrial membrane potential, which is crucial as the apoptotic cascade is often initiated by the opening of the mitochondrial permeability transition pore. nih.gov By stabilizing the mitochondria, these compounds can suppress the activation of caspases (like caspase 3) and subsequent DNA fragmentation, which are hallmark events in apoptosis. nih.gov

A novel series of N-methyl-propargylamine derivatives were designed and evaluated for their neuroprotective capabilities. Specific compounds from this series demonstrated significant abilities to protect PC12 cells, a common neuronal cell model, from apoptosis and ROS production induced by hydrogen peroxide (H₂O₂). sigmaaldrich.com This highlights the direct anti-oxidative and anti-apoptotic action of these molecules.

The table below summarizes the findings from a study on N-methyl-propargylamine derivatives and their neuroprotective effects on H₂O₂-induced apoptosis in PC12 cells.

Compound IDMAO Isoform SelectivityIC₅₀ (nM)Neuroprotective Effect against H₂O₂-induced Apoptosis
A2 MAO-A17.16 ± 1.17Significant protection of PC12 cells
A5 MAO-B17.00 ± 1.10Significant protection of PC12 cells

Data sourced from a study on newly synthesized N-methyl-propargylamine derivatives. sigmaaldrich.com

Furthermore, computational analyses have identified certain indole-2-N-methylpropargylamine derivatives as superior MAO-B binders compared to existing clinical drugs like rasagiline and selegiline, suggesting their potential as highly effective neuroprotective agents. chemicalbook.com These findings strongly advocate for the further development of N-MPA derivatives as potential therapeutic candidates for treating neurodegenerative disorders. chemicalbook.com

Applications in Agrochemicals and Dyes

The utility of this compound (N-MPA) extends beyond pharmacology into other areas of industrial chemistry, although its specific applications in the agrochemical and dye sectors are not as extensively documented as its medicinal properties. The propargylamine functional group, in general, is a versatile building block in organic synthesis, which suggests potential for its use in creating a variety of complex molecules, including those with agricultural applications. chemimpex.com

In the field of agrochemicals, propargylamine compounds are noted for their role in the formulation of pesticides and herbicides. chemimpex.com The inclusion of this moiety can help to improve the efficacy of the final product. chemimpex.com While specific, widely-used commercial agrochemicals containing the this compound structure are not prominently detailed in available literature, a Chinese patent notes that N,N-diethylpropargylamine, a closely related compound, serves as a pesticide intermediate. google.com This indicates that the propargylamine framework is of interest in the development of new agricultural chemicals. Research into novel herbicides has also explored derivatives containing a propargyloxy group, which shares the propargyl structural element, for their effectiveness against various weeds with good crop selectivity.

Regarding applications in the dye industry, there is a notable lack of specific examples where this compound is used as a key intermediate. The synthesis of many common classes of dyes, such as azo dyes, typically involves the diazotization of primary aromatic amines followed by coupling with an electron-rich aromatic compound. jchemrev.comchemistrystudent.comunb.ca this compound, being an aliphatic secondary amine, does not fit the typical structural profile for a precursor in these conventional dye synthesis pathways. While the broader field of organic synthesis utilizes propargylamines to create various heterocyclic compounds, a direct and established application of N-MPA in the synthesis of commercial dyes is not apparent from the reviewed scientific and patent literature.

N Methylpropargylamine in Materials Science and Polymer Chemistry

Hydrogel Formation via Click Chemistry

Hydrogels are three-dimensional, water-swollen polymer networks with a wide range of applications in biomedicine and pharmaceuticals, including drug delivery and tissue engineering. cellulosechemtechnol.romagtech.com.cn "Click chemistry," particularly the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient method for hydrogel synthesis due to its high specificity, quantitative yields, and tolerance of various functional groups. cellulosechemtechnol.ro The terminal alkyne group of N-Methylpropargylamine is a key functional component for this type of reaction.

In this context, polymers functionalized with propargylamine (B41283) groups can be crosslinked with azide-functionalized molecules to form a stable hydrogel network. For instance, natural polymers like hyaluronic acid have been modified with propargylamine to introduce alkyne functionalities. nih.gov These modified polymers can then react with azide-bearing crosslinkers, such as polyethylene (B3416737) glycol (PEG)-diazide, in the presence of a copper(I) catalyst to form a hydrogel. cellulosechemtechnol.ronih.gov The gelation time, which is the time taken for the liquid solution to form a solid gel, can be controlled by factors like temperature, catalyst concentration, and the concentration of the polymer precursors. cellulosechemtechnol.ro

The versatility of this approach allows for the creation of injectable and thermoresponsive hydrogels. nih.gov For example, researchers have decorated propargylamine-derived hyaluronic acid with thermoresponsive polymers like poly(N-isopropylacrylamide) that have a terminal azide (B81097) group. nih.gov This results in a hydrogel that can be injected as a liquid at room temperature and then solidifies into a gel at body temperature (37 °C). nih.gov

While CuAAC is a powerful tool, the potential cytotoxicity of the copper catalyst is a concern for biomedical applications. magtech.com.cnnih.gov This has led to the development of copper-free click chemistry reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), for hydrogel synthesis. magtech.com.cnnih.gov In SPAAC, a strained cyclooctyne, like dibenzylcyclooctyne (DBCO), reacts with an azide without the need for a metal catalyst. nih.gov

Table 1: Comparison of Click Chemistry Methods for Hydrogel Formation

Feature Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) ions cellulosechemtechnol.ro None required magtech.com.cnnih.gov
Reactants Terminal Alkyne (e.g., from this compound) + Azide cellulosechemtechnol.ro Strained Cyclooctyne (e.g., DBCO) + Azide nih.gov
Advantages High reaction efficiency, quantitative yields cellulosechemtechnol.ro Biocompatible (no metal catalyst), suitable for in vivo applications nih.gov
Disadvantages Potential cytotoxicity from copper catalyst magtech.com.cnnih.gov Can have slower reaction kinetics compared to CuAAC

| Control | Gelation time can be tuned by catalyst concentration cellulosechemtechnol.ro | Gelation kinetics influenced by crosslinker concentration nih.gov |

Precursor to Propargylamine-Based Polymers

The reactivity of the this compound molecule makes it an important monomer for the synthesis of various polymers. revmaterialeplastice.ro Propargylamines, in general, are used in organic synthesis to create complex macromolecules due to their dual reactivity stemming from the carbon-nitrogen bond and the terminal alkyne. revmaterialeplastice.roresearchgate.net

This compound can be used to synthesize polymers with specific photochemical properties. For example, research has been conducted on propargylamine-based polymers that incorporate porphyrin fragments. researchgate.net These polymers exhibit interesting electron transfer reactions when irradiated with light, making them potentially useful in the development of new photochemically active materials. researchgate.net The presence of both the propargylamine and porphyrin components in the polymer solution facilitates complex formation. researchgate.net

The synthesis of polymers from N-propargylamines can lead to the formation of nitrogen-containing heterocycles within the polymer structure. researchgate.net These heterocyclic structures can impart unique chemical and physical properties to the resulting material. The development of new synthetic methods for these types of polymers is an active area of research, as it can lead to novel materials with applications in various fields. researchgate.net

Specialty Materials Development

The propargylamine moiety is a key component in the design of specialty materials, particularly those with applications in medicinal chemistry and neurodegenerative disease research. researchgate.netnih.gov While avoiding clinical details, from a materials science perspective, the synthesis of multifunctional molecules based on the this compound structure is a significant area of development.

Researchers have designed and synthesized multifunctional chimeric derivatives that combine the N-propargylamine group with other pharmacologically active structures. researchgate.net Two notable examples are:

Ladostigil : This compound incorporates the N-propargyl-aminoindan structure (related to the propargylamine moiety) with a carbamate (B1207046) group from the cholinesterase inhibitor rivastigmine (B141). researchgate.net

M30 : This molecule fuses the N-methyl-N-propargylaminomethyl group with the structure of an iron chelator, 8-hydroxyquinoline (B1678124). researchgate.net

Table 2: Examples of Specialty Materials Derived from Propargylamines

Compound Structural Components Area of Development
Ladostigil N-propargyl-aminoindan + Carbamate moiety researchgate.net Multifunctional neuroprotective agent researchgate.net

| M30 | N-methyl-N-propargylaminomethyl + 8-hydroxyquinoline researchgate.net | Multifunctional neuroprotective agent with iron chelation properties researchgate.net |

Future Directions and Emerging Research Areas

Development of Novel N-Methylpropargylamine Scaffolds for Drug Discovery

The this compound framework is a versatile building block in drug design, primarily known for its role in potent and selective monoamine oxidase (MAO) inhibitors like selegiline (B1681611) and rasagiline (B1678815). nih.govmdpi.com The future of drug discovery in this area is centered on creating novel molecular scaffolds that incorporate the this compound moiety to develop multi-target-directed ligands (MTDLs) and explore new therapeutic applications. wisdomlib.org

Researchers are actively designing and synthesizing new derivatives by attaching the this compound group to various heterocyclic structures, such as quinazolines and pyrimidinylthiourea, to create compounds with a broader spectrum of activity. nih.govnih.gov This strategy aims to address complex diseases like Alzheimer's disease by simultaneously modulating multiple biological targets. mdpi.com For instance, novel N-methylpropargylamino-quinazoline derivatives have been developed to combine cholinesterase (ChE), monoamine oxidase (MAO-A/B) inhibition, and N-methyl-D-aspartate (NMDA) receptor antagonism in a single molecule. nih.govmdpi.com

A key approach in this field is "scaffold hopping," where the core structure of a known active compound is replaced with a chemically different one while preserving the essential pharmacophoric features. This strategy allows medicinal chemists to explore new chemical spaces, overcome limitations of existing drugs, and develop novel intellectual property. niper.gov.in By modifying the scaffold, researchers can fine-tune the compound's ADME (absorption, distribution, metabolism, and excretion) properties and enhance its therapeutic profile. nih.govniper.gov.in

Table 1: Examples of Novel this compound Scaffolds and Their Therapeutic Targets

Scaffold ClassTherapeutic Target(s)Potential Application
Quinazoline (B50416) DerivativesAChE, BChE, MAO-A/B, NMDA ReceptorAlzheimer's Disease
Pyrimidinylthiourea DerivativesAChE, MAO-BAlzheimer's Disease
Indole DerivativesMAO-BNeurodegenerative Diseases
ArylalkenylpropargylaminesMAO-BNeurodegenerative Diseases

This table is generated based on findings from multiple research articles. nih.govmdpi.comnih.govresearchgate.net

Exploration of New Catalytic Systems for Sustainable Synthesis

The synthesis of propargylamines, including this compound, traditionally relies on multicomponent reactions like the A³ coupling (aldehyde, alkyne, amine). rsc.orgresearchgate.net While effective, there is a growing emphasis on developing more sustainable and environmentally friendly synthetic routes. rsc.org Future research is focused on exploring novel catalytic systems that offer high efficiency, selectivity, and recyclability, aligning with the principles of green chemistry. ajgreenchem.comresearchgate.net

One promising area is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.govscispace.com Researchers are investigating various materials as catalytic supports, including:

Metal-Organic Frameworks (MOFs): A Cu-functionalized MIL-101(Cr) has been shown to be a highly active and reusable catalyst for A³ coupling reactions under solvent-free conditions. nih.gov

Magnetic Nanoparticles: Copper-impregnated magnetite nanoparticles have been used for the synthesis of propargylamines, allowing for easy catalyst recovery using a magnet. rsc.org

Graphene Oxide: GO-CuCl₂ has been utilized as a recyclable catalyst under microwave irradiation, enabling gram-scale synthesis with high yields. rsc.org

Furthermore, there is a significant push towards metal-free catalytic systems to avoid potential metal contamination in the final pharmaceutical products. rsc.org These approaches often utilize non-hazardous chemicals and aqueous media, further enhancing the sustainability of the synthesis. ajgreenchem.com The development of solvent-free reaction conditions is another key aspect of green synthesis, minimizing the use of volatile and often toxic organic solvents. rsc.orgresearchgate.net

Advanced Computational Approaches for Predictive Modeling

Advanced computational tools are becoming indispensable in modern drug discovery, enabling the rapid screening of virtual compound libraries and the prediction of their biological activity before synthesis. e-bookshelf.deresearchgate.net For this compound derivatives, computational approaches are crucial for designing molecules with desired properties and understanding their interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies are widely used to build mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.comsemanticscholar.org These models help identify key molecular descriptors—such as electronic, topological, and molecular shape properties—that influence the bioactivity of this compound derivatives. mdpi.com For example, QSAR models have been developed for N-aryl derivatives to predict their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease research. mdpi.com

Molecular docking and molecular dynamics simulations provide detailed insights into how these molecules bind to their target proteins at an atomic level. nih.govnih.gov These techniques allow researchers to:

Predict the binding affinity of novel compounds.

Identify key amino acid residues involved in the interaction.

Understand the mechanism of action, such as irreversible inhibition of MAO-B. researchgate.net

These in silico methods accelerate the design-synthesize-test cycle by prioritizing the most promising candidates for laboratory synthesis and biological evaluation, thereby saving time and resources. nih.govicgbio.ru

Table 2: Computational Techniques in this compound Research

Computational TechniqueApplicationKey Outcome
QSARPredict biological activity based on chemical structure.Identification of key molecular descriptors for activity.
Molecular DockingPredict the preferred orientation of a molecule when bound to a target.Estimation of binding affinity and interaction patterns.
Molecular DynamicsSimulate the movement of atoms and molecules over time.Assessment of the stability of the ligand-protein complex.

This table provides a summary of common computational approaches used in drug design. researchgate.netmdpi.comnih.gov

Translational Research from Preclinical to Clinical Applications

The ultimate goal of developing novel this compound-based compounds is their successful translation from preclinical research to clinical applications for patient benefit. This transition is a complex, multi-stage process that requires rigorous validation of safety and efficacy. bnos.org.uknih.gov

The preclinical phase involves extensive in vitro and in vivo studies to characterize the pharmacological profile of a drug candidate. tno.nllaurentian.ca This includes determining its mechanism of action, efficacy in relevant animal models of disease, and preliminary safety assessment. bnos.org.uk For this compound derivatives targeting neurodegenerative diseases, this would involve studies in cellular and animal models that mimic the pathology of conditions like Parkinson's or Alzheimer's disease. researchgate.net

A significant challenge in this process is ensuring that preclinical data accurately predict clinical outcomes in humans. tno.nl The development and use of translational biomarkers are crucial for bridging this gap. nih.gov Biomarkers can provide objective measures of a drug's effect on the disease process and help in making informed decisions about advancing a compound to clinical trials. nih.gov

The transition to clinical trials requires adherence to strict regulatory guidelines, including Good Manufacturing Practice (GMP) for the synthesis of the drug candidate. nih.gov The clinical trial process itself is divided into several phases, starting with small-scale safety studies in healthy volunteers and progressing to large-scale efficacy trials in patients. nih.gov Successfully navigating this pathway requires a multidisciplinary effort involving chemists, biologists, pharmacologists, and clinicians. bnos.org.uk

Q & A

Q. What are the optimal synthetic routes for N-methylpropargylamine in laboratory settings?

this compound is commonly synthesized via nucleophilic substitution or protection-deprotection strategies. For example, it can be reacted with Boc₂O (di-tert-butyl dicarbonate) in anhydrous acetonitrile under reflux (70°C, 12 hours) to form protected derivatives. A typical protocol involves dissolving this compound in Et₂O, cooling to 0°C, adding Boc₂O, and stirring with NaHCO₃ for neutralization . Yield optimization often requires controlled stoichiometry (e.g., 1.1 eq of Boc₂O) and inert conditions to prevent side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

Proton NMR (¹H NMR) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. However, intermediates may lack ¹³C NMR data due to cost or complexity constraints. For example, in tacrine-selegiline hybrid syntheses, intermediates were characterized only by ¹H NMR and HRMS, while final compounds required full ¹³C NMR for validation . Researchers should prioritize HRMS for molecular weight confirmation and ¹H NMR for functional group analysis.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

According to JIS Z 7253:2019-compliant SDS, this compound requires long-sleeved protective clothing, ventilation, and avoidance of skin contact. While specific irritation data are limited, its structural analogs suggest potential respiratory sensitization. Storage should prioritize airtight containers under nitrogen to prevent degradation, with regular checks for pale orange-brown discoloration, indicative of instability .

Advanced Research Questions

Q. How can researchers evaluate the cholinesterase inhibitory activity of this compound derivatives?

Use Ellman’s spectrophotometric assay with electric eel acetylcholinesterase (eeAChE) and equine serum butyrylcholinesterase (eqBuChE). IC₅₀ values are calculated against reference inhibitors like donepezil. For human enzymes (hAChE/hBuChE), prioritize compounds showing balanced inhibition (e.g., IC₅₀ < 1 μM) in preliminary screens. Alkyl chain length between tacrine and this compound significantly impacts activity; longer chains enhance dual AChE/BuChE inhibition .

Q. What experimental models demonstrate this compound’s neuroprotective effects?

Rat models treated with DSP-4 (a noradrenergic neurotoxin) show that MAO-B inhibitors like (±)2-HxMP (an this compound derivative) protect 84–92% of hippocampal noradrenergic axons. Immunohistochemical analysis of dopamine-β-hydroxylase and image quantification are critical for validating axonal sparing. Comparisons with R(−)-deprenyl highlight structural specificity in neuroprotection .

Q. How is this compound utilized in developing PET tracers for neurological studies?

Derivatives like [¹⁸F]-fluorohexyl-N-methylpropargylamine serve as irreversible MAO-B inhibitors for PET imaging. Radiochemical synthesis involves nucleophilic fluorination followed by purification via HPLC. Validation requires in vitro binding assays and in vivo biodistribution studies in primate models to confirm blood-brain barrier penetration and target specificity .

Q. How can contradictory findings on this compound’s cytotoxicity be resolved?

In SH-SY5Y neuroblastoma cells, this compound derivatives like (±)-M-2-PP do not exacerbate dopamine cytotoxicity, unlike R(−)-deprenyl. Resolving contradictions involves comparing structural analogs (e.g., aliphatic vs. aromatic side chains) and assay conditions (e.g., ROS quantification via fluorometry). Replicating studies across cell lines (e.g., primary neurons vs. immortalized cells) is essential .

Q. What methodologies assess the ecological impact of this compound leakage?

While SDS data lack ecotoxicological parameters, researchers can extrapolate using OECD guidelines for biodegradation (e.g., Closed Bottle Test) and aquatic toxicity (e.g., Daphnia magna acute assays). Prioritize compounds with low logP values to predict reduced bioaccumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.